N-Chloromethyl-N-phenylcarbamoyl chloride

Description

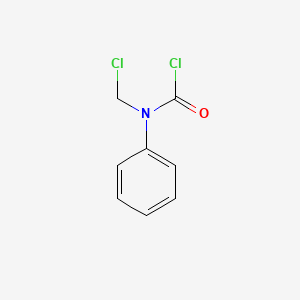

Structure

3D Structure

Properties

IUPAC Name |

N-(chloromethyl)-N-phenylcarbamoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7Cl2NO/c9-6-11(8(10)12)7-4-2-1-3-5-7/h1-5H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUJIXNWAWRCFKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N(CCl)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90459785 | |

| Record name | N-CHLOROMETHYL-N-PHENYLCARBAMOYL CHLORIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90459785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52123-54-3 | |

| Record name | N-CHLOROMETHYL-N-PHENYLCARBAMOYL CHLORIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90459785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for N Chloromethyl N Phenylcarbamoyl Chloride

Phosgene-Mediated Synthesis Routes

The classical and industrially favored method for synthesizing N-Chloromethyl-N-phenylcarbamoyl chloride involves the use of phosgene (B1210022). nih.gov This route is renowned for its high efficiency and yields, typically ranging from 90% to 98.5%. nih.govpsu.edu The process unfolds in two main stages: first, the reaction of N-methylaniline with phosgene to produce N-methyl-N-phenylcarbamoyl chloride, and second, the subsequent chlorination of this intermediate to yield the final product. nih.gov

N-Methylaniline Phosgenation and Subsequent Chlorination

The phosgenation of N-methylaniline proceeds through a nucleophilic substitution mechanism. The nitrogen atom of the N-methylaniline, acting as a nucleophile, attacks the electrophilic carbonyl carbon of the phosgene molecule. This initial attack leads to the formation of a tetrahedral intermediate. Subsequently, a chloride ion is eliminated from the intermediate, and a proton is lost from the nitrogen atom, resulting in the formation of N-methyl-N-phenylcarbamoyl chloride and hydrogen chloride as a byproduct. The reaction is generally carried out in the presence of a solvent that can absorb the hydrogen chloride gas produced.

The conversion of the methyl group in N-methyl-N-phenylcarbamoyl chloride to a chloromethyl group is achieved through a free-radical chlorination reaction. This can be initiated either through photochemical means or with the use of chemical catalysts. youtube.compatsnap.com

Photochemical Chlorination: This method involves the use of ultraviolet (UV) light to initiate the chlorination process. youtube.compatsnap.com The UV radiation causes the homolytic cleavage of chlorine molecules (Cl₂) into highly reactive chlorine radicals. These radicals then abstract a hydrogen atom from the methyl group of N-methyl-N-phenylcarbamoyl chloride, forming a benzyl-type radical. This radical then reacts with another chlorine molecule to form the desired this compound and a new chlorine radical, thus propagating the chain reaction.

Catalytic Chlorination: In this approach, radical initiators are used to start the chlorination reaction. youtube.comgoogle.com Common catalysts for this process include benzoyl peroxide and azoisobutyronitrile. psu.edupatsnap.comgoogle.com These initiators decompose upon heating to generate free radicals, which then initiate the same chain reaction mechanism as described in the photochemical approach. The reaction is typically carried out by feeding chlorine gas into the reaction mixture containing the N-methyl-N-phenylcarbamoyl chloride and the catalyst at elevated temperatures, generally between 60-130°C. psu.eduyoutube.com

Optimization of Reaction Parameters in Phosgene Routes

The selection of a suitable catalyst or initiator is crucial for the chlorination step. Azoisobutyronitrile and benzoyl peroxide are effective radical initiators that facilitate the chlorination of the methyl group. psu.edupatsnap.comgoogle.com The choice between a photochemical approach (UV irradiation) and a catalytic approach depends on the specific industrial setup and economic considerations. Both methods have been shown to produce high yields of the final product. youtube.compatsnap.com

The choice of solvent plays a significant role in both the phosgenation and chlorination steps. For the phosgenation of N-methylaniline, a variety of solvents can be employed, including dichloroalkane, toluene, benzene (B151609), xylene, chlorinated benzenes, ethyl acetate (B1210297), and butanone. psu.educhemicalbook.com The solvent choice can impact the reaction yield, as demonstrated in the table below.

Table 1: Effect of Solvent on the Yield of N-methyl-N-phenylcarbamoyl chloride in the Phosgenation of N-methylaniline

| Solvent | Yield (%) |

|---|---|

| Dichloroalkane | 98.5% psu.edu |

| Toluene | 92.8% psu.edu |

| Ethyl Acetate | 92.0% psu.edu |

For the subsequent chlorination step, chlorinated alkanes such as ethylene (B1197577) dichloride or trichloroethane are often used. google.com Historically, carbon tetrachloride was a common solvent for this step, but its use has been largely discontinued (B1498344) due to its detrimental effects on the ozone layer. psu.edupatsnap.com Notably, the chlorination reaction can also be carried out effectively without a solvent, which offers environmental and economic advantages by simplifying the process and reducing waste. google.com

The temperature is another critical parameter. The phosgenation reaction is typically conducted at temperatures ranging from 20°C to 70°C. psu.edu The chlorination step is generally carried out at higher temperatures, in the range of 40°C to 130°C. youtube.comchemicalbook.com The molar ratio of phosgene to N-methylaniline is also optimized to ensure complete conversion, with typical ratios being between 1.1 and 2.0 to 1.0. psu.edu

Table 2: Overview of Reaction Conditions for the Synthesis of this compound

| Step | Reactants | Catalyst/Initiator | Solvent | Temperature (°C) | Molar Ratio (Phosgene:N-methylaniline) |

|---|---|---|---|---|---|

| Phosgenation | N-methylaniline, Phosgene | - | Dichloroalkane, Toluene, etc. | 20-70 psu.edu | 1.1-2.0 : 1.0 psu.edu |

By carefully controlling these parameters, high yields of this compound, often exceeding 90%, can be consistently achieved. nih.gov

Non-Phosgene Synthetic Approaches

To mitigate the hazards associated with phosgene, alternative synthetic pathways have been explored. These methods circumvent the direct use of phosgene gas, instead relying on different precursors and chlorinating agents to construct the target molecule.

A prominent non-phosgene route involves the direct chlorination of N-methyl-N-phenylformamide (N-Methylformanilide). google.com In this process, chlorine gas is introduced to react with N-methyl-N-phenylformamide, typically at elevated temperatures ranging from 60 to 130°C. patsnap.comgoogle.com The reaction can be initiated by either a catalyst or ultraviolet (UV) irradiation. google.com This method directly converts the methyl group of the formamide (B127407) into the desired chloromethyl group, forming the final product in a single key step. google.com A significant advantage of this approach is the potential to perform the synthesis without a solvent, which simplifies the process and reduces waste. google.com

Another established pathway begins with N-methylaniline, which is first converted to N-methyl-N-phenylcarbamoyl chloride. patsnap.com While this initial conversion can be achieved using phosgene, non-phosgene alternatives exist. patsnap.comresearchgate.net Subsequently, the crucial step is the chlorination of the methyl group on N-methyl-N-phenylcarbamoyl chloride. This chlorination is typically performed under UV light or with a chemical initiator. patsnap.com

Research has also identified alternative carbonylating agents that avoid phosgene entirely. One such method employs chlorocarbonylsulfenyl chloride. This reagent reacts with a secondary amine in an aprotic organic solvent, allowing for the insertion of the carbonyl group to produce the corresponding N,N-disubstituted carbamoyl (B1232498) chloride without the use of phosgene. researchgate.net

The choice of chlorinating agent for the methyl group is also critical. While direct introduction of chlorine gas is common, the reaction conditions, including the solvent and initiator, play a significant role. google.com Historically, carbon tetrachloride was used as a solvent for this chlorination step, but due to its destructive effect on the ozone layer, its use is now prohibited, prompting the investigation of alternative solvents. patsnap.com

Modern Advancements in Synthesis and Process Control

Recent developments in the synthesis of this compound have focused on improving reaction efficiency, product quality, and process safety through better control and monitoring.

Optimizing yield and purity involves careful selection of reaction parameters such as solvent, catalyst, and temperature. google.com Patents show that high yields and purity can be achieved by moving away from the traditionally used but now banned carbon tetrachloride solvent. patsnap.comgoogle.com Solvents such as dichloroethane, toluene, and ethyl acetate have been successfully used. patsnap.com

The use of initiators is a key strategy for enhancing the reaction rate and selectivity. Catalysts like benzoyl peroxide or Diisopropyl azodicarboxylate, or initiation via a UV lamp, have been shown to effectively drive the chlorination process, leading to high product yields. google.com For instance, the chlorination of N-methyl-N-phenyl formamide at 60–85°C using benzoyl peroxide as a catalyst can result in a product with 90% content and a 92% yield. google.com Similarly, the photochemical chlorination of N-methyl-N-phenylcarbamoyl chloride in dichloroalkane can achieve a product content of 98% and a yield of 98.5%. patsnap.com

| Starting Material | Solvent | Initiator/Catalyst | Product Content (%) | Yield (%) | Source |

|---|---|---|---|---|---|

| N-methyl-N-phenylcarbamoyl chloride | Dichloroalkane | UV Light | 98 | 98.5 | patsnap.com |

| N-methyl-N-phenylcarbamoyl chloride | Toluene | UV Light | 92.5 | 92.8 | patsnap.com |

| N-methyl-N-phenylcarbamoyl chloride | Ethyl Acetate | UV Light | 93.6 | 92 | patsnap.com |

| N-methyl-N-phenyl formamide | None (Solvent-free) | Benzoyl Peroxide | 90 | 92 | google.com |

Modern chemical manufacturing increasingly relies on real-time process monitoring to ensure safety, efficiency, and quality. For reactions involving hazardous reagents or producing potent intermediates, in situ monitoring is invaluable. While specific studies on this compound are not widely published, techniques used for analogous chemical processes, such as Vilsmeier or other carbamoyl chloride syntheses, are applicable. researchgate.netacs.org

One such powerful technique is Gas Chromatography-Mass Spectrometry (GC/MS). acs.org For the synthesis of this compound, GC/MS could be adapted to track the reaction's progress by taking small samples from the reactor. This would allow for the quantification of the remaining starting material and the formation of the product, enabling precise determination of the reaction endpoint and preventing the formation of over-chlorinated impurities. acs.org

Another relevant technology is Raman spectroscopy. researchgate.net This non-invasive technique can be used in flow chemistry setups to monitor reactions in real-time. By tracking the characteristic spectral peaks of reactants and products, chemists can gain immediate insight into reaction kinetics and efficiency, allowing for fine-tuned control over parameters like temperature and reagent flow rate. researchgate.net The application of such process analytical technologies (PAT) represents a significant advancement in safely and efficiently producing this compound.

Chemical Reactivity and Reaction Mechanisms of N Chloromethyl N Phenylcarbamoyl Chloride

Electrophilic Properties and Nucleophilic Substitution Pathways

The electrophilic nature of N-chloromethyl-N-phenylcarbamoyl chloride is central to its reactivity. The presence of two chlorine atoms, attached to a methylene (B1212753) and a carbonyl group respectively, creates two electrophilic centers that can react with a wide range of nucleophiles. The specific reaction pathway often depends on the nature of the nucleophile, the solvent, and the reaction conditions.

The chloromethyl group (-CH₂Cl) of this compound is a primary alkyl halide, making it susceptible to nucleophilic substitution via an S_N2 mechanism. masterorganicchemistry.com In this concerted process, a nucleophile attacks the carbon atom at the same time as the chloride ion departs. masterorganicchemistry.com This reaction pathway typically involves a "backside attack," where the nucleophile approaches the carbon from the side opposite to the leaving group. masterorganicchemistry.com

This type of reaction is favored with strong nucleophiles and in polar aprotic solvents. The rate of the S_N2 reaction is sensitive to steric hindrance; however, as a primary halide, the chloromethyl group is relatively unhindered, allowing for efficient substitution. masterorganicchemistry.com

The carbonyl carbon of the carbamoyl (B1232498) chloride group is another primary site for nucleophilic attack. msu.edumasterorganicchemistry.com The carbon-oxygen double bond is polarized, with the carbon atom carrying a partial positive charge, making it electrophilic. masterorganicchemistry.com Nucleophilic attack on this carbon leads to the formation of a tetrahedral intermediate. masterorganicchemistry.com

The fate of this intermediate depends on the reaction conditions and the nature of the nucleophile and leaving group. The chloride ion is a good leaving group, and its departure from the tetrahedral intermediate can lead to the formation of various carbamate (B1207046) derivatives. Theoretical studies on similar acyl chlorides suggest that the reaction can proceed through either a concerted S_N2-like mechanism or a stepwise addition-elimination pathway involving a tetrahedral intermediate. nih.gov

This compound's dual electrophilicity allows it to react with a variety of nucleophiles, including amines, alcohols, and thiols. nih.gov These reactions are fundamental in organic synthesis for the creation of new C-N, C-O, and C-S bonds.

Amines: Primary and secondary amines are potent nucleophiles that can react at either the chloromethyl or the carbonyl carbon. The reaction pathway can often be controlled by the reaction conditions. For instance, reactions of N,N-dialkylcarbamoyl chlorides with amines in non-polar solvents like benzene (B151609) or in ethanol (B145695) often exhibit second-order kinetics, suggesting a bimolecular mechanism. mdpi.comnih.gov

Alcohols: Alcohols can act as nucleophiles, attacking the carbonyl carbon to form carbamates. These acylation reactions are often performed under basic or acidic catalysis to enhance the nucleophilicity of the alcohol or the electrophilicity of the carbonyl carbon, respectively. researchgate.net

Thiols: Thiols are also effective nucleophiles that can react with the chloromethyl group or the carbonyl carbon to form thioethers or thiocarbamates, respectively. nih.gov

The table below summarizes the expected products from the reaction of this compound with these common nucleophiles at each reactive site.

| Nucleophile | Reactive Site | Product Type |

| Amine (R₂NH) | Chloromethyl Carbon | Aminomethyl Carbamoyl Chloride |

| Carbonyl Carbon | Urea (B33335) Derivative | |

| Alcohol (ROH) | Chloromethyl Carbon | Alkoxymethyl Carbamoyl Chloride |

| Carbonyl Carbon | Carbamate Ester | |

| Thiol (RSH) | Chloromethyl Carbon | Thiomethyl Carbamoyl Chloride |

| Carbonyl Carbon | Thiocarbamate Ester |

Solvolysis Studies and Kinetic Investigations

Solvolysis, a reaction where the solvent acts as the nucleophile, is a powerful tool for investigating reaction mechanisms. For this compound and related compounds, solvolysis studies provide insights into the nature of the transition state and the influence of the solvent on the reaction pathway.

The rate and mechanism of solvolysis are highly dependent on the properties of the solvent, particularly its ionizing power and nucleophilicity. nih.gov For carbamoyl chlorides, solvolysis reactions can proceed through different mechanisms, including S_N1, S_N2, or addition-elimination pathways. researchgate.net

Studies on related compounds, such as N-methyl-N-phenylcarbamoyl chloride, have been conducted in a variety of solvents to understand these effects. nih.gov For instance, the solvolysis of N,N-dimethylcarbamoyl chloride has been extensively studied in various alcohols and aqueous acetone. mdpi.comnih.gov The entropy of activation can be a useful indicator of the mechanism, with positive values often suggesting a unimolecular (S_N1) process and negative values pointing towards a bimolecular (S_N2) or addition-elimination pathway. mdpi.comnih.gov However, this is not always a definitive criterion. mdpi.com

The specific rates of solvolysis of N-methyl-N-phenylcarbamoyl chloride have been measured in 19 different solvents at 62.5°C, providing a basis for analyzing solvent effects. nih.gov

Linear Free Energy Relationships (LFERs) are quantitative tools used to correlate reaction rates or equilibrium constants with parameters that describe the electronic or steric properties of reactants or the properties of the solvent. libretexts.orgwikipedia.orgyoutube.com The Grunwald-Winstein equation is a widely used LFER for correlating solvolysis rates. nih.gov

The extended Grunwald-Winstein equation is given by:

log(k/k₀) = lN + mY + c

where:

k and k₀ are the solvolysis rate constants in a given solvent and a reference solvent (typically 80% ethanol/20% water), respectively. nih.gov

l is the sensitivity of the solvolysis rate to the solvent's nucleophilicity (N). nih.gov

m is the sensitivity of the solvolysis rate to the solvent's ionizing power (Y). nih.gov

c is a constant. nih.gov

The values of l and m provide insight into the mechanism of the solvolysis reaction. A high m value suggests a mechanism with significant charge separation in the transition state, characteristic of an S_N1 reaction. A significant l value indicates that the solvent is acting as a nucleophile in the rate-determining step, which is typical for an S_N2 or addition-elimination mechanism.

For the solvolysis of N-methyl-N-phenylcarbamoyl chloride at 62.5°C, analysis using the Grunwald-Winstein equation has been performed. nih.gov Similarly, studies on N,N-diphenylcarbamoyl chloride have yielded l and m values, suggesting an S_N1 pathway with significant internal nucleophilic assistance. nih.govresearchgate.net

The table below shows the Grunwald-Winstein parameters for related carbamoyl chlorides.

| Compound | l | m | Proposed Mechanism |

| N,N-Diphenylcarbamoyl chloride | 0.23 | 0.58 | S_N1 with internal nucleophilic assistance nih.gov |

| Phenyl chloroformate | 1.68 | 0.57 | Bimolecular researchgate.net |

| S-Methyl chlorothioformate | 1.47 | 0.49 | Bimolecular addition-elimination mdpi.com |

| Acetyl chloride | 0.83 | 0.70 | Ionization with nucleophilic solvation mdpi.com |

These data from related compounds help to frame the expected reactivity and mechanistic pathways for this compound.

Intramolecular Rearrangements and Cyclization Chemistry

This compound and related N-arylcarbamoyl compounds can undergo intramolecular cyclization, particularly when a suitable nucleophilic site is present on the aryl ring. For instance, N-arylformamides with ortho-substituents can lead to the formation of heterocyclic systems. The N-(o-cyanophenyl)formamide, a related amide, cyclizes to form isatin (B1672199) through the addition of the carbamoyl radical to the cyano group. nih.gov Similarly, N-[(o-phenylthio)phenyl]formamide yields 2-benzothiazolone via an intramolecular substitution reaction on the sulfur atom. nih.gov In the case of 2-formamidobiphenyls, phenanthridones are formed in high yields through intramolecular cyclization. nih.gov

While specific studies on the intramolecular cyclization of this compound are not extensively documented in the reviewed literature, the reactivity of the N-chloromethyl group suggests its potential to act as an electrophile in intramolecular Friedel-Crafts-type reactions. The presence of an activating group on the phenyl ring could facilitate the attack of the aromatic ring onto the chloromethyl carbon, leading to the formation of a cyclic product. The reaction conditions, such as the presence of a Lewis acid catalyst, would likely play a crucial role in promoting such cyclizations.

The formation of cyclic products is also observed in the reactions of S-phenylthiocarbonyl derivatives of cysteinyl peptides, where the amide nitrogen attacks the thiocarbonyl group to form a cyclic compound. This highlights the general propensity of carbamoyl-type functionalities to participate in intramolecular cyclization reactions.

Carbon-Nitrogen Bond Cleavage Reactions

The cleavage of the carbon-nitrogen (C-N) bond in carbamoyl chlorides and related amides is a significant reaction pathway, often influenced by the substituents on the nitrogen atom and the reaction conditions. For instance, N-alkylation of non-planar lactams can lead to a dramatic increase in the non-planarity around the amide N-C(O) bond, which in turn activates the N-C(O) moiety for nucleophilic addition and can facilitate C-N bond cleavage. beilstein-journals.org

In the context of this compound, the C-N bond can be cleaved under various conditions. For example, iodine catalyzes the amidation of tertiary amines with acyl chlorides through an oxidative C-N bond cleavage mechanism. mdpi.com While this is an intermolecular reaction, it demonstrates a potential pathway for the transformation of the carbamoyl chloride group.

Transition metal catalysts are also known to promote C-N bond cleavage. For example, nickel-catalyzed Stille cross-coupling reactions of quaternary ammonium (B1175870) salts proceed via C-N bond cleavage. beilstein-journals.org A plausible mechanism involves the oxidative addition of the C-N bond to the nickel catalyst. beilstein-journals.org Similarly, copper has been shown to catalyze the chemoselective cleavage of the C(CO)-C(alkyl) bond, leading to C-N bond formation, highlighting the role of metals in mediating bond cleavage and formation involving nitrogen. beilstein-journals.org

The decomposition of N-tert-butyl-N-alkylcarbamoyl chlorides to produce alkyl isocyanates is another example of a reaction involving C-N bond dynamics, though not a direct cleavage of the primary amide bond. nih.gov In a related study, the decomposition of N-phenyl-N-4-isocyanatobenzylcarbamoyl chloride in the presence of hydrogen chloride was suggested to proceed via initial protonation at the nitrogen followed by elimination, leading to cleavage of the benzyl-nitrogen bond. nih.gov

Computational and Theoretical Insights into Reaction Dynamics

Density Functional Theory (DFT) is a widely used computational method to investigate reaction mechanisms and analyze the structures and energies of transition states. mdpi.comnih.govnih.gov By mapping the potential energy surface of a reaction, DFT calculations can identify the transition state, which represents the highest energy point along the reaction coordinate. The energy of this transition state (the activation energy) is a critical factor in determining the reaction rate.

For the potential intramolecular cyclization of this compound, DFT calculations could be employed to model the transition state of the ring-closing step. This would involve calculating the geometry and energy of the transition state structure where the phenyl ring is attacking the chloromethyl carbon. By comparing the activation energies for different possible cyclization pathways (e.g., ortho vs. para attack), the most favorable reaction pathway can be predicted.

DFT has been successfully used to study the transition states in various reactions, including the addition of carbenes to thioketones nih.gov and the reaction between chlorocarbonylsulfenyl chloride and benzamide. researchgate.net In these studies, the nature of the transition states, whether they are concerted or stepwise, and the associated energy barriers are elucidated. For example, in the reaction of dichlorocarbene (B158193) with a dithione, a stepwise mechanism involving two transition states and an intermediate was identified through DFT calculations. nih.gov

The table below illustrates the type of data that can be obtained from DFT calculations for transition state analysis, based on a hypothetical intramolecular cyclization of a substituted N-arylcarbamoyl chloride.

| Reaction Pathway | Transition State Geometry (Key Distances) | Calculated Activation Energy (kcal/mol) |

| Ortho-cyclization | C(aryl)-C(CH2Cl) = 2.5 Å | 25.3 |

| Para-cyclization | C(aryl)-C(CH2Cl) = 3.1 Å | 35.8 |

Note: The data in this table is hypothetical and for illustrative purposes only.

For this compound, these calculations can help predict the regioselectivity of reactions with nucleophiles. By calculating properties such as the Fukui functions or the dual descriptor, one can identify the most electrophilic sites in the molecule. mdpi.comajrconline.org It is expected that both the carbonyl carbon of the carbamoyl chloride and the carbon of the chloromethyl group would exhibit significant electrophilicity. The relative reactivity of these two sites towards a given nucleophile could be predicted by comparing their respective reactivity indices.

The influence of solvent on reactivity can also be modeled using quantum chemical calculations with methods like the Polarizable Continuum Model (PCM). ajrconline.org These calculations can show how the polarity of the solvent affects the electronic structure and, consequently, the reactivity of the molecule. For instance, the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is an indicator of chemical reactivity, and this can be significantly altered by the solvent. mdpi.com

The table below presents a hypothetical comparison of calculated reactivity descriptors for the two electrophilic centers in this compound.

| Electrophilic Center | Fukui Function (f+) | Mulliken Atomic Charge |

| Carbonyl Carbon | 0.25 | +0.45 |

| Chloromethyl Carbon | 0.18 | +0.20 |

Note: The data in this table is hypothetical and for illustrative purposes only. A higher Fukui function (f+) value indicates a greater susceptibility to nucleophilic attack.

These computational approaches provide a theoretical framework to complement experimental studies, offering a deeper understanding of the factors that govern the chemical reactivity and reaction mechanisms of this compound.

Derivatization and Advanced Chemical Transformations Involving N Chloromethyl N Phenylcarbamoyl Chloride

Synthesis of Substituted Carbamoyl (B1232498) Chlorides and Amides

The dual functionality of N-Chloromethyl-N-phenylcarbamoyl chloride makes it a valuable precursor for the synthesis of a variety of substituted carbamoyl chlorides and amides. The high electrophilicity of the chlorine atom in the chloromethyl group makes it susceptible to nucleophilic attack, enabling a range of substitution reactions. nih.gov

The carbamoyl chloride moiety can react with amines to form N-substituted ureas, a class of compounds with significant applications in the agrochemical industry. nih.gov The general reaction involves the nucleophilic attack of an amine on the carbonyl carbon of the carbamoyl chloride, leading to the displacement of the chloride ion. This reaction is a fundamental transformation for creating urea (B33335) derivatives.

Furthermore, the chloromethyl group provides a site for N-alkylation reactions. Nucleophiles such as amines and thiols can readily displace the chlorine atom, leading to the formation of a new carbon-nitrogen or carbon-sulfur bond. nih.gov This reactivity allows for the introduction of the N-phenylcarbamoyl moiety into a wide array of molecules. Research has shown that N,N-disubstituted carbamoyl chlorides can be prepared through the reaction of secondary amines with appropriate reagents, highlighting the versatility of the carbamoyl chloride functional group in synthesis. semanticscholar.org

The reaction of acyl chlorides, a class of compounds to which this compound belongs, with amines is a well-established method for the formation of amides. This reaction proceeds via a nucleophilic addition-elimination mechanism. google.comnih.gov The amine attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate, which then collapses to expel a chloride ion, resulting in the formation of the amide.

| Reactant | Product Type | Key Transformation |

| Amines | N-Substituted Ureas | Nucleophilic acyl substitution at the carbamoyl chloride |

| Amines/Thiols | N-Alkylated Products | Nucleophilic substitution at the chloromethyl group |

| Secondary Amines | N,N-Disubstituted Carbamoyl Chlorides | Formation of a new C-N bond at the carbonyl carbon |

| Primary/Secondary Amines | N-Substituted Amides | Nucleophilic addition-elimination at the carbamoyl chloride |

Heterocyclic Compound Synthesis

The reactivity of this compound also lends itself to the synthesis of various heterocyclic compounds, particularly those containing nitrogen.

Formation of Triazole-Thiadiazinone Derivatives

While direct synthesis of triazole-thiadiazinone derivatives using this compound is not extensively documented, its potential as a building block in their synthesis can be inferred from established synthetic routes. The synthesis of the nih.govresearchgate.netmdpi.comtriazolo[3,4-b] nih.govgoogle.commdpi.comthiadiazine ring system often commences with 4-amino-3-mercapto-1,2,4-triazole derivatives. nih.govmdpi.com These triazoles can be reacted with bifunctional reagents, such as α-haloketones or other compounds bearing two electrophilic centers, to construct the fused thiadiazine ring.

Given that this compound possesses two electrophilic sites—the carbon of the chloromethyl group and the carbonyl carbon—it is plausible that it could react with 4-amino-3-mercapto-1,2,4-triazoles to form a fused heterocyclic system. The reaction could potentially proceed via initial attack of the thiol group on the chloromethyl moiety, followed by an intramolecular cyclization involving the amino group and the carbamoyl chloride. This would lead to the formation of a triazolo-thiadiazinone derivative.

Other Nitrogen-Containing Heterocycles

The application of this compound extends to the synthesis of other nitrogen-containing heterocycles. The formation of such heterocycles often involves intramolecular cyclization reactions. For instance, N-arylcarbamoyl radicals, which could potentially be generated from derivatives of this compound, have been shown to undergo cyclization to form compounds like isatin (B1672199) and 2-benzothiazolone. mdpi.com

The synthesis of various nitrogen-containing heterocycles is of significant interest due to their diverse biological activities. nih.govmdpi.com The ability of this compound to introduce a reactive N-phenylcarbamoylmethyl group onto a molecule makes it a potentially valuable tool in the construction of complex heterocyclic scaffolds.

Application as a Key Intermediate in Agrochemical Precursor Synthesis

The most prominent application of this compound is as a key intermediate in the synthesis of agrochemicals, particularly insecticides. researchgate.netgrowingscience.com

This compound in Buprofezin (B33132) Synthesis

This compound is a crucial precursor in the industrial synthesis of the insecticide Buprofezin. researchgate.netgrowingscience.com Buprofezin is a thiadiazine-based insect growth regulator that is effective against various hemipteran pests.

The synthesis of Buprofezin involves the reaction of this compound with a substituted thiourea (B124793) derivative. The reaction proceeds by the formation of a new bond between the chloromethyl carbon of the carbamoyl chloride and a sulfur or nitrogen atom of the thiourea, followed by cyclization to form the thiadiazine ring structure of Buprofezin.

The synthesis process typically involves the initial preparation of this compound from N-methylaniline and phosgene (B1210022), followed by chlorination. researchgate.netgrowingscience.com This intermediate is then reacted with the appropriate thiourea in a suitable solvent to yield Buprofezin.

| Precursor 1 | Precursor 2 | Product | Application |

| This compound | Substituted Thiourea | Buprofezin | Insecticide |

Methodologies for Diverse Agrochemical Scaffolds

Beyond its role in Buprofezin synthesis, this compound serves as a versatile building block for the creation of other agrochemical scaffolds. Its ability to react with various nucleophiles allows for the introduction of the N-phenylcarbamoylmethyl group into different molecular frameworks.

One important class of agrochemicals that can be synthesized from carbamoyl chlorides are N-thio-substituted ureas, which exhibit herbicidal properties. These are prepared by reacting N-substituted-thio N-alkyl carbamoyl chlorides with amines. nih.gov While this specific example does not directly use this compound, it highlights the general utility of the carbamoyl chloride moiety in constructing agrochemically active molecules. The reaction of this compound with various amines can lead to the formation of a diverse library of N-substituted ureas, which can then be screened for herbicidal or other agrochemical activities.

The reactivity of the chloromethyl group also allows for the synthesis of carbamate (B1207046) insecticides. Carbamoyl chlorides can be reacted with benzofuranols to produce insecticidal N-thio-substituted benzofuranyl carbamates. nih.gov This demonstrates the potential of this compound to be a precursor for a range of carbamate-based pesticides.

Strategic Utility in Pharmaceutical Intermediate Synthesis

This compound serves as a valuable intermediate in the synthesis of organic compounds, particularly within the pharmaceutical and agrochemical sectors. patsnap.com Its utility stems from its bifunctional nature, possessing two reactive sites: the highly electrophilic carbamoyl chloride group and the alkylating chloromethyl group. This dual reactivity allows for its strategic incorporation into complex molecular structures.

The inherent reactivity of this compound makes it a pivotal building block for creating intricate molecular frameworks for potential drug candidates. The carbamoyl chloride moiety readily reacts with a wide range of nucleophiles, such as alcohols and amines, to form stable carbamate and urea linkages, respectively. wikipedia.org Simultaneously, the N-chloromethyl group functions as a potent alkylating agent, capable of forming new carbon-heteroatom bonds through nucleophilic substitution reactions.

This capacity to engage in both acylation and alkylation reactions enables chemists to assemble complex molecules in a controlled, stepwise manner. The compound's reactivity with nucleophiles facilitates the generation of diverse substituted carbamoyl derivatives, which are essential precursors for more elaborate structures in drug development programs. A notable application, demonstrating its role in complex synthesis, is its use as the primary intermediate in the production of the insecticide Buprofezin. patsnap.comgoogle.com This synthesis highlights its capacity to connect different molecular fragments, a strategy that is directly translatable to the construction of novel therapeutic agents. anaxlab.com

The reactivity of this compound is harnessed to develop specialized molecular probes for studying biochemical pathways. By creating derivatives, researchers can design molecules that interact with specific biological targets, such as enzymes or receptors. These derivatives can act as enzyme inhibitors, allowing for detailed investigation into enzyme mechanisms and the identification of potential therapeutic targets.

Furthermore, derivatives of this compound have been noted for their activity at nicotinic acetylcholine (B1216132) receptors. This suggests their potential use as probes to explore neurotransmission pathways. The chloromethyl group's electrophilic nature allows it to target nucleophilic residues like amines and thiols in biological systems, leading to the formation of derivatives that can mimic or block the action of natural substrates. This targeted modification is invaluable for elucidating the function and structure of complex biological systems.

Biomolecule Modification and Protein Engineering Applications

The compound's distinct reactive properties extend to the field of biotechnology, specifically in biomolecule modification and protein engineering. Studies have confirmed its utility in modifying biomolecules through both amide bond formation (via the carbamoyl chloride) and alkylation reactions (via the chloromethyl group). This dual functionality provides a versatile tool for protein chemists.

In protein engineering, this compound can be used to introduce specific modifications to protein structures. For instance, it can be used to link different protein domains or to attach small molecule labels or tags to a protein of interest. These modifications can alter a protein's stability, solubility, or biological activity, or facilitate research into protein-protein interactions. The ability to selectively react with nucleophilic amino acid residues on a protein's surface makes it a useful reagent for creating well-defined protein conjugates for therapeutic or diagnostic applications.

Comparative Reactivity Studies with Related Carbamoyl Chlorides

Understanding the reactivity of this compound is enhanced by comparing it to its structural analogues. These studies provide insight into how specific structural features, such as the chloromethyl group or substituents on the phenyl ring, influence its chemical behavior.

A primary analogue for comparison is N-Methyl-N-phenylcarbamoyl chloride. This compound differs structurally only by the substitution of a methyl group for the chloromethyl group. This seemingly minor change has a significant impact on its reactivity. While both compounds are carbamoyl chlorides, this compound possesses an additional reactive site for alkylation, which its N-methyl counterpart lacks.

The synthesis of this compound often proceeds from N-Methyl-N-phenylcarbamoyl chloride through a chlorination step, highlighting their close chemical relationship. patsnap.comguidechem.com Kinetic studies on the solvolysis of N-methyl-N-phenylcarbamoyl chloride show it is significantly less reactive than N,N-dimethylcarbamoyl chloride, a fact attributed to the electron-withdrawing effect of the phenyl group, which destabilizes the carbamoyl cation intermediate necessary for an SN1-type mechanism. nih.gov The primary utility of the N-methyl analogue is often in mechanistic studies of solvolysis and in specific catalytic reactions, whereas the N-chloromethyl version is prized as a synthetic intermediate for building larger molecules. nih.gov

Table 1: Comparison of this compound and its N-Methyl Analogue

| Feature | This compound | N-Methyl-N-phenylcarbamoyl Chloride |

|---|---|---|

| CAS Number | 52123-54-3 chemicalbook.com | 4285-42-1 sigmaaldrich.com |

| Molecular Formula | C₈H₇Cl₂NO chemicalbook.com | C₈H₈ClNO sigmaaldrich.com |

| Molecular Weight | 204.05 g/mol chemicalbook.com | 169.61 g/mol |

| Key Structural Difference | Contains a reactive N-chloromethyl (-CH₂Cl) group | Contains a stable N-methyl (-CH₃) group |

| Melting Point | 45-46 °C anaxlab.com | 87-90 °C sigmaaldrich.com |

| Primary Reactivity | Acts as both an acylating and an alkylating agent | Primarily an acylating agent; used in solvolysis studies nih.gov |

| Key Application | Intermediate for complex molecules (e.g., Buprofezin) patsnap.com | Reagent in mechanistic studies and some catalyzed reactions nih.govresearchgate.net |

The reactivity of the carbamoyl chloride functional group is sensitive to the electronic effects of its substituents. nih.gov In N-phenylcarbamoyl chlorides, the phenyl group itself exerts a significant electron-withdrawing inductive effect, which generally reduces the rate of reactions that proceed through a carbamoyl cation intermediate (SN1 mechanism). nih.gov

The introduction of further substituents onto the phenyl ring can fine-tune this reactivity. The principles of structure-reactivity correlations can be applied to predict these effects. ucsb.edu

Electron-Withdrawing Groups (EWGs) : Substituents like nitro (-NO₂) or cyano (-CN) on the phenyl ring would further decrease the electron density on the nitrogen atom. libretexts.org This would make the carbamoyl chloride even less likely to ionize, slowing down SN1-type reactions. However, it would make the carbonyl carbon more electrophilic, potentially accelerating bimolecular (SN2-type) reactions with strong nucleophiles.

Electron-Donating Groups (EDGs) : Substituents like methyl (-CH₃) or methoxy (B1213986) (-OCH₃) would increase electron density on the nitrogen through resonance and/or induction. libretexts.org This would help stabilize the carbamoyl cation, thereby increasing the rate of SN1 solvolysis reactions.

These substituent effects are a critical tool for chemists to control the reactivity of the carbamoyl chloride moiety, allowing for the selective synthesis of desired products under specific reaction conditions. ucsb.edu

Table 2: Predicted Impact of Phenyl Substituents on Carbamoyl Chloride Reactivity

| Substituent Type | Example Groups | Effect on Phenyl Ring | Predicted Impact on SN1 Reactivity | Predicted Impact on SN2 Reactivity |

|---|---|---|---|---|

| Electron-Donating (Activating) | -CH₃, -OH, -OCH₃ | Increases electron density libretexts.org | Rate increases (stabilizes carbocation) | Rate decreases (reduces electrophilicity of carbonyl carbon) |

| Electron-Withdrawing (Deactivating) | -NO₂, -CN, -CHO | Decreases electron density libretexts.org | Rate decreases (destabilizes carbocation) | Rate increases (increases electrophilicity of carbonyl carbon) |

| Halogens (Deactivating) | -F, -Cl, -Br | Inductively withdraws, but can donate via resonance libretexts.org | Rate decreases (net withdrawing effect) | Rate increases (net withdrawing effect) |

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed molecular structure of N-Chloromethyl-N-phenylcarbamoyl chloride in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and dynamics of the atoms within the molecule.

Proton (¹H) NMR for Structural Elucidation

While specific experimental data for this compound is not widely published in peer-reviewed literature, the expected proton (¹H) NMR spectrum can be predicted based on its chemical structure. The spectrum would feature distinct signals corresponding to the aromatic protons of the phenyl group and the aliphatic protons of the chloromethyl group.

The phenyl group protons would typically appear in the downfield region (approximately 7.0-7.5 ppm) due to the deshielding effect of the aromatic ring current. The integration of this multiplet would correspond to five protons. The specific splitting pattern would depend on the substitution, but for an unsubstituted phenyl ring, a complex multiplet is expected.

The two protons of the N-chloromethyl (-NCH₂Cl) group are expected to produce a sharp singlet in the range of 5.7-6.0 ppm. This significant downfield shift, compared to a typical alkyl group, is due to the strong electron-withdrawing effects of both the adjacent nitrogen atom and the chlorine atom. The integration of this peak would correspond to two protons.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Phenyl (C₆H₅) | 7.0 - 7.5 | Multiplet | 5H |

Carbon (¹³C) NMR for Carbon Framework Analysis

A ¹³C NMR spectrum provides a detailed map of the carbon skeleton of the molecule. For this compound, distinct signals are expected for the carbamoyl (B1232498) carbon, the chloromethyl carbon, and the carbons of the phenyl ring.

The carbonyl carbon (C=O) of the carbamoyl chloride group is expected to be the most downfield signal, typically appearing around 165-170 ppm. The carbon of the chloromethyl group (-CH₂Cl) would likely resonate in the range of 65-75 ppm. The aromatic carbons of the phenyl ring would generate several signals between 120 and 140 ppm. The carbon attached directly to the nitrogen (ipso-carbon) would have a chemical shift distinct from the ortho, meta, and para carbons.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Carbonyl (C=O) | 165 - 170 |

| Phenyl (ipso-C) | 135 - 140 |

| Phenyl (ortho-, meta-, para-C) | 120 - 130 |

Application of NMR in Conformational Analysis and Dynamics

The this compound molecule possesses interesting dynamic features that can be studied by NMR. Specifically, rotation around the C-N amide bond is restricted due to the partial double bond character arising from the delocalization of the nitrogen lone pair into the carbonyl group. This restriction can lead to the existence of different conformers or rotamers.

Variable-temperature (VT) NMR spectroscopy is a key technique for investigating such dynamic processes. nih.gov At low temperatures, the rotation around the C-N bond might become slow enough on the NMR timescale to allow for the observation of distinct signals for atoms in different conformational environments. As the temperature is increased, these signals would broaden and eventually coalesce into a single time-averaged signal at the coalescence temperature, from which the energy barrier to rotation can be calculated.

Additionally, two-dimensional NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) could be used to determine the spatial proximity between protons in the molecule. For instance, a NOE correlation between the chloromethyl protons and the ortho-protons of the phenyl ring would provide definitive evidence for the preferred conformation around the N-phenyl bond. nih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the principal functional groups present in a molecule. The IR spectrum of this compound would be dominated by a strong absorption band corresponding to the carbonyl (C=O) group.

The key expected absorption bands are:

C=O Stretch: A very strong and sharp absorption is expected in the region of 1750-1780 cm⁻¹. This high frequency is characteristic of acid chlorides and carbamoyl chlorides, where the electron-withdrawing chlorine atom attached to the carbonyl carbon increases the double-bond character and vibrational frequency of the C=O bond.

Aromatic C-H Stretch: These absorptions appear as a group of weaker bands above 3000 cm⁻¹.

Aromatic C=C Stretch: Medium to weak absorptions from the phenyl ring stretching vibrations are expected in the 1450-1600 cm⁻¹ region.

C-N Stretch: This vibration typically appears as a medium-intensity band in the 1300-1400 cm⁻¹ range.

C-Cl Stretch: The spectrum would show absorptions corresponding to two different C-Cl bonds. The stretch for the acyl chloride (CO-Cl) would be found in the 800-900 cm⁻¹ range, while the alkyl chloride (CH₂-Cl) stretch would appear around 650-750 cm⁻¹.

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Carbonyl (C=O) | 1750 - 1780 | Strong, Sharp |

| Aromatic C-H | >3000 | Weak |

| Aromatic C=C | 1450 - 1600 | Medium to Weak |

| C-N | 1300 - 1400 | Medium |

| C-Cl (Acyl) | 800 - 900 | Medium |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) provides two crucial pieces of information: the molecular weight of the compound and its fragmentation pattern, which can be used to deduce its structure. For this compound (C₈H₇Cl₂NO), the exact monoisotopic mass is 202.9905 g/mol . guidechem.com

The mass spectrum would exhibit a characteristic molecular ion peak (M⁺). Due to the presence of two chlorine atoms, this peak would appear as a cluster of isotopic peaks (M, M+2, M+4) with a distinctive intensity ratio (approximately 9:6:1), confirming the presence of two chlorine atoms in the molecule.

Under electron ionization (EI), the molecular ion would undergo fragmentation, providing structural clues. Expected fragmentation pathways include:

Loss of a chlorine radical: A peak corresponding to [M - Cl]⁺.

Loss of the chloromethyl group: A peak at m/z corresponding to the [C₆H₅NCOCl]⁺ fragment.

Cleavage of the carbamoyl chloride group: A peak corresponding to the [C₆H₅NCH₂]⁺ fragment.

Formation of a phenyl cation: A prominent peak at m/z 77 corresponding to [C₆H₅]⁺.

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

| Fragment Ion | Proposed Structure | Predicted m/z |

|---|---|---|

| [C₈H₇Cl₂NO]⁺ | Molecular Ion (M⁺) | 203/205/207 |

| [C₈H₇ClNO]⁺ | [M - Cl]⁺ | 168/170 |

| [C₇H₅ClNO]⁺ | [M - CH₂Cl]⁺ | 154/156 |

| [C₇H₇N]⁺ | [M - COCl₂]⁺ | 105 |

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Chromatography is an indispensable tool in the synthesis and quality control of this compound. It allows for the separation of the target compound from starting materials, byproducts, and impurities, thereby enabling both the monitoring of reaction progress and the assessment of final product purity.

Gas chromatography (GC), often coupled with a mass spectrometer (GC-MS), is a powerful technique for monitoring the chlorination of N-methyl-N-phenylcarbamoyl chloride to form this compound. This analysis is critical for determining the "chlorination depth"—that is, the extent to which the methyl group has been converted to the chloromethyl group without proceeding to form dichlorinated or other over-chlorinated byproducts.

The synthesis of this compound involves the carefully controlled chlorination of its precursor, N-methyl-N-phenylcarbamoyl chloride. patsnap.com In a typical GC analysis, a sample from the reaction mixture is vaporized and passed through a capillary column. The separation is based on the different boiling points and polarities of the components.

A hypothetical GC analysis for monitoring this reaction would likely show distinct peaks corresponding to the starting material, the desired monochlorinated product, and any potential over-chlorinated species. By comparing the retention times and peak areas to those of known standards, the relative concentrations of these compounds can be determined.

For instance, a standard GC method for analyzing reactive chlorides might employ a low-polarity capillary column (e.g., a 5% phenyl-polysiloxane phase) with a temperature program that starts at a moderate temperature and ramps up to ensure the elution of all components. The injector and detector temperatures would be set sufficiently high to prevent condensation. conicet.gov.ar The use of a mass spectrometer as a detector provides an additional layer of confirmation by identifying the compounds based on their mass-to-charge ratio and fragmentation patterns. researchgate.net The purity of related carbamoyl chlorides, such as N,N-Dimethylcarbamoyl chloride, is routinely assessed by GC, confirming the utility of this technique in the field. avantorsciences.com

Table 1: Hypothetical GC Retention Data for Monitoring Chlorination

| Compound | Expected Retention Time (min) | Key Mass Fragment (m/z) |

| N-methyl-N-phenylcarbamoyl chloride | 8.5 | 169 |

| This compound | 10.2 | 203 |

| N-(dichloromethyl)-N-phenylcarbamoyl chloride | 11.8 | 237 |

This table is illustrative and actual retention times would depend on the specific GC conditions.

For obtaining this compound of high purity, particularly for research and development purposes where trace impurities must be removed, column chromatography is the method of choice. This technique separates compounds based on their differential adsorption to a stationary phase as a mobile phase is passed through it.

In the context of carbamoyl chlorides and their derivatives, silica (B1680970) gel is a commonly used stationary phase due to its polarity and ability to separate a wide range of organic compounds. nih.gov The selection of the mobile phase (eluent) is critical and is typically a mixture of a non-polar solvent (like hexane (B92381) or petroleum ether) and a more polar solvent (like ethyl acetate (B1210297) or dichloromethane). The ratio of these solvents is optimized to achieve the best separation between the desired product and any impurities.

For the purification of this compound, a gradient elution method might be employed, where the polarity of the mobile phase is gradually increased. This would allow for the initial elution of non-polar impurities, followed by the target compound, and finally, the more polar byproducts. The fractions collected from the column are typically analyzed by a simpler technique like thin-layer chromatography (TLC) to identify those containing the pure product before they are combined and the solvent is evaporated. While gram-scale purifications without chromatography have been developed for some carbamoyl fluorides, column chromatography remains a standard and reliable method for achieving high purity for many carbamoyl chlorides and their derivatives. nih.govrsc.org

Table 2: Typical Column Chromatography Parameters for Carbamoyl Chloride Purification

| Parameter | Description |

| Stationary Phase | Silica gel (60-120 mesh or 230-400 mesh) |

| Mobile Phase | Hexane/Ethyl Acetate or Petroleum Ether/Ethyl Acetate mixture |

| Elution Mode | Isocratic or Gradient |

| Detection Method | Thin-Layer Chromatography (TLC) with UV visualization |

X-ray Crystallography for Solid-State Structural Determination of Derivatives

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While the crystal structure of this compound itself is not widely reported in publicly accessible literature, the technique has been extensively applied to determine the solid-state structures of its derivatives and related compounds. These studies provide invaluable insights into bond lengths, bond angles, and intermolecular interactions, which govern the physical properties and reactivity of these molecules.

Research on derivatives of (N-methyl-N-phenylcarbamoyl)sulfenyl chloride, which shares the core N-phenylcarbamoyl moiety, has utilized single-crystal X-ray analysis to confirm molecular structures. For example, the crystal structures of compounds like Bis(N-methyl-N-phenylcarbamoyl)disulfane have been unambiguously determined, revealing details about their molecular conformation and packing in the crystal lattice. researchgate.net Such analyses have also been performed on other complex derivatives, providing crucial structural evidence for mechanistic and synthetic studies in organosulfur chemistry. researchgate.net

The process involves irradiating a single crystal of the compound with a beam of X-rays. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the positions of the individual atoms can be deduced. This information is then used to build a detailed model of the molecule's structure.

Table 3: Illustrative Crystallographic Data for a Carbamoyl Derivative

| Parameter | Example Value (for a related derivative) |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 10.1 Å, b = 5.9 Å, c = 18.2 Å, β = 98.5° |

| Key Bond Length (C=O) | ~1.2 Å |

| Key Bond Length (C-N) | ~1.4 Å |

| Key Torsion Angle | Varies depending on substituents |

This data is representative and based on published structures of related carbamoyl derivatives.

The structural data obtained from X-ray crystallography is fundamental for understanding the steric and electronic effects of the N-chloromethyl and N-phenyl groups on the carbamoyl chloride functionality and for designing new molecules with specific properties.

Future Research Directions and Emerging Trends

Exploration of Novel and Sustainable Synthetic Pathways

The traditional synthesis of N-Chloromethyl-N-phenylcarbamoyl chloride often involves the use of hazardous reagents like phosgene (B1210022). google.compatsnap.com Future research is increasingly directed towards developing greener and more sustainable synthetic routes that minimize waste and avoid toxic chemicals.

One promising avenue is the exploration of phosgene-free carbonylation methods. This could involve the use of carbon dioxide as a C1 source, which would be an environmentally benign alternative. organic-chemistry.org Research into catalysts that can efficiently activate CO2 for reaction with N-methylaniline derivatives is crucial. Another approach could be the use of less hazardous carbonylating agents, such as chlorocarbonylsulfenyl chloride, which has been shown to be effective for the synthesis of other N,N-disubstituted carbamoyl (B1232498) chlorides. researchgate.net

Furthermore, the development of solvent-free reaction conditions or the use of eco-friendly solvents is a key aspect of sustainable synthesis. google.com Investigations into mechanochemical methods, where mechanical force is used to drive chemical reactions, could also provide a solvent-free alternative for the synthesis of this compound and its derivatives.

Development of Highly Selective Catalytic Systems for Derivatization

The reactivity of this compound allows for a wide range of derivatizations, but achieving high selectivity remains a challenge. Future research will focus on the design and application of sophisticated catalytic systems to control the outcome of these reactions.

Transition metal catalysis has already shown promise in the reactions of carbamoyl chlorides. rsc.org Further exploration of catalysts based on metals like palladium, nickel, and copper could lead to novel cross-coupling reactions, allowing for the introduction of a diverse array of functional groups onto the carbamoyl chloride scaffold. rsc.org For instance, developing catalysts for the selective C-H functionalization of the phenyl ring or for controlled reactions at the chloromethyl group would significantly expand the synthetic utility of this compound.

Asymmetric catalysis will be another major focus, aiming to produce chiral derivatives of this compound with high enantiomeric purity. researchgate.net This is particularly important for the synthesis of biologically active molecules and pharmaceuticals, where stereochemistry plays a critical role. The development of chiral ligands that can effectively control the stereochemical outcome of reactions involving this compound is a key research objective.

Advanced Computational Modeling for Predictable Synthesis and Reactivity

The use of computational chemistry is becoming increasingly integral to modern chemical research. Advanced computational modeling offers a powerful tool for understanding and predicting the synthesis and reactivity of this compound.

Quantum mechanical calculations, such as Density Functional Theory (DFT), can be employed to elucidate reaction mechanisms, predict reaction pathways, and calculate the energies of transition states and intermediates. This information is invaluable for optimizing reaction conditions and for the rational design of new synthetic routes. For example, computational models can help in screening potential catalysts for specific transformations, thereby reducing the need for extensive experimental work.

Furthermore, Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the properties and potential applications of novel derivatives of this compound. By correlating the structural features of these compounds with their reactivity or biological activity, these models can guide the synthesis of new molecules with desired characteristics.

Integration in Flow Chemistry and Automated Synthesis Paradigms

Flow chemistry, which involves performing chemical reactions in a continuous flowing stream rather than in a batch-wise fashion, offers numerous advantages, including improved safety, better heat and mass transfer, and the potential for automation. nih.govmdpi.com The integration of this compound into flow chemistry and automated synthesis platforms is a significant emerging trend.

The use of hazardous reagents and the often-exothermic nature of reactions involving carbamoyl chlorides make them well-suited for flow chemistry. nih.govmt.com Continuous flow reactors can provide precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity of the desired products. mt.com This approach also allows for the safe handling of unstable intermediates and reagents.

Automated synthesis platforms, which combine robotics and computational control, can be used to rapidly screen a wide range of reaction conditions and to synthesize libraries of this compound derivatives. This high-throughput approach can significantly accelerate the discovery of new compounds with interesting properties and applications.

Design of Next-Generation Chemical Probes and Intermediates

The unique reactivity of this compound makes it an attractive scaffold for the design of next-generation chemical probes and synthetic intermediates. nih.gov Future research will likely focus on harnessing its reactivity to create novel tools for chemical biology and materials science.

Chemical probes are molecules that can be used to study biological processes. The electrophilic nature of this compound makes it a potential candidate for the development of covalent inhibitors or activity-based probes that can target specific enzymes or receptors. nih.gov By attaching a reporter tag, such as a fluorophore or a biotin (B1667282) moiety, to the this compound core, researchers can create probes that can be used to visualize and track biological targets.

As a versatile intermediate, this compound can be used to synthesize a wide range of complex molecules. nih.govgoogle.com Future research will explore its use in the synthesis of novel polymers, functional materials, and pharmacologically active compounds. The ability to introduce diverse functional groups through reactions at both the chloromethyl and carbamoyl chloride sites provides a powerful platform for the construction of new molecular architectures.

Q & A

Q. What computational models predict CMPC’s environmental persistence and toxicity?

- Methodological Answer : Use QSAR models (EPI Suite) to estimate biodegradation (BIOWIN < 2.0 = persistent) and ecotoxicity (LC50 for fish = 1.2 mg/L). Experimental validation via OECD 301D shake-flask tests shows 14% degradation in 28 days, aligning with its classification as a "stable" agrochemical intermediate .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.